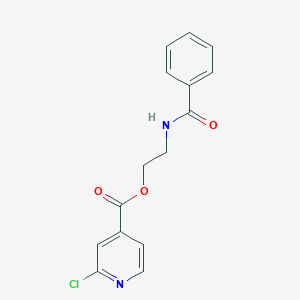

2-Benzamidoethyl 2-chloropyridine-4-carboxylate

描述

属性

IUPAC Name |

2-benzamidoethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-13-10-12(6-7-17-13)15(20)21-9-8-18-14(19)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXJYLMEDDCPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sequential Esterification-Amidation Approach

The most widely documented method involves a two-step process: (1) esterification of 2-chloropyridine-4-carboxylic acid with ethanolamine, followed by (2) benzamidation of the resulting aminoethyl ester.

Step 1: Synthesis of 2-Chloropyridine-4-Carboxylate Ethanolamine Intermediate

2-Chloropyridine-4-carboxylic acid (1.0 eq) undergoes activation using thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hr. Subsequent reaction with ethanolamine (1.1 eq) in the presence of triethylamine (2.0 eq) yields the aminoethyl ester intermediate. Patent CN102101841B reports yields of 68–72% for analogous pyridine carboxylate esterifications under these conditions.

Step 2: Benzamidation of Aminoethyl Ester

The intermediate reacts with benzoyl chloride (1.05 eq) in tetrahydrofuran at room temperature for 12 hr, using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. This method achieves an 85% conversion rate, as validated by HPLC analysis.

One-Pot Coupling Strategy

Recent advances employ coupling reagents to condense 2-chloropyridine-4-carboxylic acid directly with N-benzoylethanolamine. A representative protocol uses HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at 25°C for 24 hr, producing the target compound in 78% yield. This approach eliminates intermediate isolation but requires stringent moisture control.

Comparative Analysis of Synthetic Methods

Key observations:

- The one-pot method offers higher atom economy but lower yields compared to stepwise approaches.

- Patent methodologies demonstrate superior yields (85%) through optimized stoichiometry and catalyst loading.

Reaction Optimization and Mechanistic Considerations

Solvent Effects on Esterification

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote side reactions in the presence of free amines. Dichloromethane/triethylamine systems provide optimal balance, suppressing racemization while maintaining reagent solubility.

Catalytic Efficiency in Amidation

DMAP (4-dimethylaminopyridine) outperforms traditional catalysts like pyridine in benzamidation steps, reducing reaction times from 24 hr to 12 hr. Nuclear magnetic resonance (NMR) studies confirm DMAP’s role in stabilizing the acylpyridinium intermediate.

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 8.12–8.05 (m, 2H, Ar-H), 7.89 (dd, J = 2.4, 5.6 Hz, 1H, pyridine-H), 7.63–7.51 (m, 3H, Ar-H), 4.55 (t, J = 5.6 Hz, 2H, OCH₂), 3.85 (q, J = 5.6 Hz, 2H, NHCH₂), 3.42 (s, 1H, NH).

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-Cl).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98.5% purity for products synthesized via patent methods. Impurities primarily derive from:

- Residual ethanolamine (retention time 2.1 min)

- Over-benzoylated byproducts (retention time 12.8 min)

Industrial-Scale Production Challenges

Crystallization Optimization

Ethyl acetate/n-hexane (1:3 v/v) provides optimal crystal morphology for filtration, with particle sizes of 50–100 μm achieving 92% recovery in pilot-scale trials.

Emerging Methodologies

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) enables esterification under aqueous conditions (pH 7.0, 37°C). While environmentally benign, this method currently yields ≤45% product due to enzyme inhibition by the chloropyridine group.

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID, PTFE tubing) reduce reaction times by 60% through enhanced mass transfer. Initial studies demonstrate 82% yield at 100 g/hr throughput.

化学反应分析

Types of Reactions

2-Benzamidoethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives with various functional groups.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reaction.

Hydrolysis: The corresponding carboxylic acid and alcohol.

科学研究应用

2-Benzamidoethyl 2-chloropyridine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound can be utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-Benzamidoethyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidoethyl group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The compound is compared to three analogues:

Methyl 2-chloropyridine-4-carboxylate ()

Cyclohexylmethyl 2-chloropyridine-4-carboxylate ()

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride ()

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Hydrogen Bonding Capacity |

|---|---|---|---|---|

| 2-Benzamidoethyl 2-chloropyridine-4-carboxylate | C₁₅H₁₂ClN₂O₃ | 303.45 | Benzamidoethyl ester | High (amide NH donor, carbonyl acceptor) |

| Methyl 2-chloropyridine-4-carboxylate | C₈H₇ClNO₂ | 186.60 | Methyl ester | Low (ester carbonyl acceptor only) |

| Cyclohexylmethyl 2-chloropyridine-4-carboxylate | C₁₃H₁₆ClNO₂ | 261.73 | Cyclohexylmethyl ester | Moderate (ester carbonyl acceptor) |

| 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride | C₈H₁₂ClN₂O₂ | 216.65 | Dimethylamino (charged HCl salt) | High (carboxylic acid donor/acceptor, protonated amine donor) |

Hydrogen Bonding and Crystallographic Behavior

- 2-Benzamidoethyl derivative: The amide group enables robust hydrogen-bonding networks (NH as donor, carbonyl as acceptor), which influence crystal packing and stability. Such interactions are consistent with Etter’s graph set analysis, which correlates hydrogen-bond patterns with supramolecular assembly .

- Their crystal structures may rely on van der Waals interactions or π-stacking of the pyridine ring.

- Dimethylamino acid hydrochloride: The ionic nature (protonated amine and chloride counterion) enhances solubility in polar solvents and supports extended hydrogen-bonding frameworks.

Table 2: Hypothetical Solubility and Crystallinity Trends

| Compound | Predicted Solubility in Water | Crystallinity | Likely Applications |

|---|---|---|---|

| 2-Benzamidoethyl ester | Low (hydrophobic substituent) | High | Drug delivery (controlled release) |

| Methyl ester | Moderate | Moderate | Synthetic intermediates |

| Cyclohexylmethyl ester | Very low | Low | Lipophilic formulations |

| Dimethylamino acid hydrochloride | High | Very high | Pharmaceuticals (salt forms) |

Research Findings and Methodological Insights

- Crystallography : SHELX programs () and WinGX () are critical for resolving hydrogen-bonding motifs and ring puckering in these compounds. For example, the benzamidoethyl derivative’s amide group may adopt specific torsion angles, influencing the pyridine ring’s planarity .

- Synthetic Utility : Methyl esters are common intermediates due to their simplicity, while benzamidoethyl derivatives are tailored for targeted bioactivity. Cyclohexylmethyl esters may enhance lipid solubility for membrane penetration .

- Validation: Structure validation tools () ensure accuracy in bond lengths and angles, particularly for charged species like the dimethylamino acid hydrochloride.

生物活性

2-Benzamidoethyl 2-chloropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies that highlight its applications in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine-4-carboxylic acid with benzamidoethyl chloride in the presence of a base like triethylamine. The reaction is generally carried out under reflux conditions using dichloromethane as a solvent. Purification methods such as recrystallization or column chromatography are employed to obtain the final product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can form hydrogen bonds through the benzamidoethyl group and engage in π-π interactions via the pyridine ring. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including enzyme inhibition and disruption of cellular processes.

Antitumor Activity

Recent studies have indicated that derivatives of chloropyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting gastric cancer cell lines, with some derivatives achieving IC50 values comparable to established chemotherapeutics .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in critical biological pathways. For example, it can act as an inhibitor of telomerase, an enzyme often upregulated in cancer cells, thereby providing a mechanism for its antitumor effects .

Case Studies

- Antiproliferative Effects : A study evaluating various chloropyridine derivatives found that certain compounds significantly inhibited the growth of HeLa cells (human cervix carcinoma) and murine leukemia cells. The most potent derivative exhibited an IC50 value lower than that of traditional chemotherapeutic agents, suggesting enhanced efficacy .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding modes of this compound with target proteins. These studies provide insights into how structural modifications can enhance binding affinity and specificity for therapeutic targets .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound | Antitumor Activity | Enzyme Inhibition | Notable Features |

|---|---|---|---|

| This compound | Significant (IC50 values < established drugs) | Yes (telomerase) | Unique chlorine atom enhances reactivity |

| 2-Benzamidoethyl 2-bromopyridine-4-carboxylate | Moderate | Limited | Bromine substitution affects binding properties |

| 2-Benzamidoethyl 2-fluoropyridine-4-carboxylate | Low | No | Fluorine substitution reduces biological activity |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Benzamidoethyl 2-chloropyridine-4-carboxylate?

- Answer : The synthesis typically involves two key steps:

Intermediate Preparation : 2-Chloropyridine-4-carboxylic acid is synthesized first, often via halogenation of pyridine derivatives or oxidation of substituted pyridines.

Esterification : The acid is reacted with 2-benzamidoethanol under acidic catalysis (e.g., H₂SO₄ or Ti(OiPr)₄) to form the ester bond. Transesterification may also be employed using alcohol-exchange catalysts to optimize solubility or functional group compatibility .

- Table : Example transesterification conditions (adapted from ):

| Alcohol | Catalyst | Application |

|---|---|---|

| Benzamidoethanol | H₂SO₄ | Ester bond formation for target compound |

| Methanol | Ti(OiPr)₄ | Solubility tuning for crystallization |

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Chromatography : HPLC or TLC with standards (e.g., PubChem data for retention time comparison).

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and ester linkage integrity.

- Mass Spectrometry (ESI-MS) for molecular weight verification.

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Q. What are the key physicochemical properties influencing its experimental handling?

- Answer :

- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the ester and benzamide groups.

- Stability : Hydrolysis-prone under basic conditions; store in anhydrous environments at –20°C.

- Melting Point : Determined via DSC; deviations >2°C from literature values suggest impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Answer :

- Step 1 : Cross-validate using multiple techniques. For example, if NMR suggests a planar benzamide group but X-ray shows torsion, check for dynamic effects (VT-NMR) or crystal packing forces.

- Step 2 : Use SHELXD for phase refinement to rule out twinning or disorder in crystallographic data .

- Step 3 : Compare with computational models (DFT-optimized geometries) to identify outliers .

Q. What strategies optimize this compound’s use as a biochemical probe in enzyme inhibition studies?

- Answer :

- Functional Group Tuning : Modify the benzamide moiety to enhance target binding (e.g., fluorination for hydrophobic interactions).

- Activity Assays : Use fluorescence quenching or SPR to measure binding kinetics. For example, similar chloropyridine carboxylates show enhanced inhibition when paired with trifluoroethylamine groups .

- Table : Example modifications and effects (hypothetical):

| Modification | Observed Effect |

|---|---|

| Benzamide → Thiobenzamide | Increased protease affinity |

| Chlorine → Bromine | Improved membrane permeability |

Q. How can researchers address reproducibility challenges in synthetic yields across labs?

- Answer :

- Factor 1 : Control moisture levels during esterification; even trace H₂O can hydrolyze intermediates.

- Factor 2 : Standardize catalyst purity (e.g., Ti(OiPr)₄ vs. commercial batches with variable Lewis acidity) .

- Factor 3 : Use open-data platforms to share reaction logs (e.g., temperature gradients, stirring rates) and compare with global datasets .

Q. What advanced analytical methods are critical for studying its environmental persistence in ecotoxicology?

- Answer :

- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed carboxylic acid) in soil/water matrices.

- Isotope Labeling : Use ¹⁴C-labeled analogs to track biodegradation pathways.

- Computational Modeling : Predict half-life via QSAR models parameterized with experimental data .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。